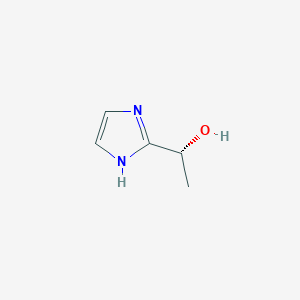![molecular formula C9H14O2 B13600003 rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo CAS No. 59331-96-3](/img/structure/B13600003.png)
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-[(1R,2R,4S)-bicyclo[221]heptan-2-yl]acetic acid, endo is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Vorbereitungsmethoden
The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced catalytic systems.
Analyse Chemischer Reaktionen
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms, typically using hydrogen gas and a metal catalyst.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Pathways Involved: It may influence metabolic pathways, signaling cascades, and other cellular processes, depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo can be compared with other similar compounds:
Similar Compounds: Compounds like rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine and rac-3-(((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)-4-methoxybenzaldehyde share structural similarities.
Uniqueness: The unique combination of the bicyclic structure and the acetic acid group in rac-2-[(1R,2R,4S)-bicyclo[22
Eigenschaften
CAS-Nummer |
59331-96-3 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
FYHBMPWRHCWNBC-CSMHCCOUSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2CC(=O)O |
Kanonische SMILES |
C1CC2CC1CC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
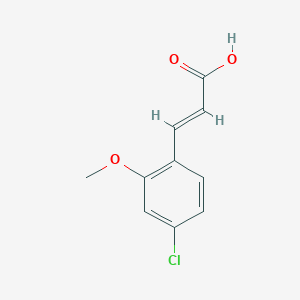
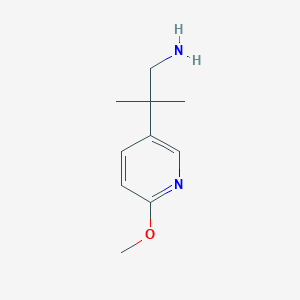
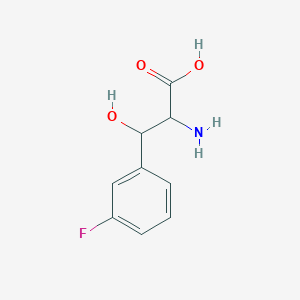
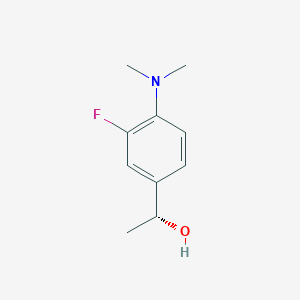

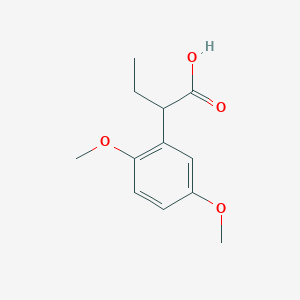
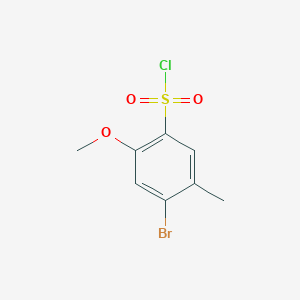
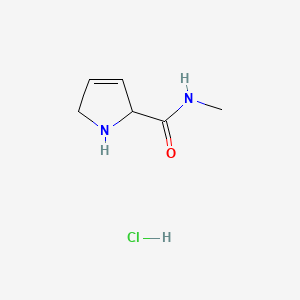
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
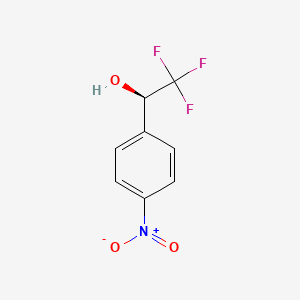
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
